molecular formula C20H21N3O3S B12697047 Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-69-8

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12697047
CAS No.: 82560-69-8
M. Wt: 383.5 g/mol
InChI Key: MBVCFCHEZNAHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, cyanomethyl, phenylamino, and benzofuranyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its complex structure, which combines multiple functional groups, leading to a wide range of potential applications and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

82560-69-8

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)anilino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C20H21N3O3S/c1-20(2)14-15-8-7-11-17(18(15)26-20)25-19(24)22(3)27-23(13-12-21)16-9-5-4-6-10-16/h4-11H,13-14H2,1-3H3

InChI Key

MBVCFCHEZNAHNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC#N)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.